Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-naphthalenyl-
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Overview
Description
2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is an organic compound that features a complex structure with a naphthalene ring, a phenylsulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate typically involves multiple steps. One common method starts with the preparation of the sulfonamide intermediate. This is achieved by reacting naphthalen-1-amine with benzenesulfonyl chloride under basic conditions to form N-(naphthalen-1-yl)benzenesulfonamide. The next step involves the reaction of this intermediate with ethyl bromoacetate in the presence of a base to yield the final product, 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate has several applications in scientific research:
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could affect various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 3,5-dinitrobenzoate: This compound has a similar naphthalene and benzoate structure but with different substituents, leading to distinct biological activities.
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Another related compound with a naphthalene ring, used as a fungicide.
Uniqueness
2-(N-(Naphthalen-1-yl)phenylsulfonamido)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
61284-82-0 |
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Molecular Formula |
C25H21NO4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(naphthalen-1-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C25H21NO4S/c27-25(21-11-3-1-4-12-21)30-19-18-26(31(28,29)22-14-5-2-6-15-22)24-17-9-13-20-10-7-8-16-23(20)24/h1-17H,18-19H2 |
InChI Key |
BBGPFEVJRCPJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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